Imipenem exhibits its antibacterial activity by inhibiting bacterial cell wall synthesis [, , , ]. It achieves this by binding to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis []. Imipenem displays high affinity for high molecular weight PBPs in sensitive bacteria []. By binding to these PBPs, imipenem prevents the formation of cross-links in the peptidoglycan layer, leading to cell wall weakening and ultimately bacterial cell death [, , , ].
The emergence of resistance to imipenem poses a significant challenge in clinical settings and has sparked extensive research into the underlying mechanisms [, , , , ]. Several mechanisms contribute to imipenem resistance, including:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2